molecular formula C23H28FN5O2S B2945997 2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112439-50-5

2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2945997
CAS No.: 1112439-50-5
M. Wt: 457.57
InChI Key: XLKLYGGQIBKTAW-UHFFFAOYSA-N
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Description

2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a diethylamino group, and a 2-fluorophenyl-substituted piperazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the thieno[3,2-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the diethylamino group: This step often involves the alkylation of an amine precursor with diethylamine under controlled temperature and pressure.

    Attachment of the 2-fluorophenyl-substituted piperazine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine ring is introduced to the core structure using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of a thieno[3,2-d]pyrimidin-4-one core, diethylamino group, and 2-fluorophenyl-substituted piperazine moiety distinguishes it from simpler analogs and makes it a valuable compound for scientific research.

Properties

IUPAC Name

2-(diethylamino)-3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O2S/c1-3-26(4-2)23-25-18-10-16-32-21(18)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)19-8-6-5-7-17(19)24/h5-8,10,16H,3-4,9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKLYGGQIBKTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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